N-benzyl-2-hydroxy-5-nitrobenzamide
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Overview
Description
N-benzyl-2-hydroxy-5-nitrobenzamide: is an organic compound with the molecular formula C14H12N2O4 It is characterized by the presence of a benzyl group attached to a benzamide structure, which is further substituted with a hydroxyl group at the 2-position and a nitro group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-hydroxy-5-nitrobenzamide typically involves the condensation of 2-hydroxy-5-nitrobenzoic acid with benzylamine . The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction conditions often include a solvent such as dimethylformamide (DMF) and are conducted at room temperature to moderate heat.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-benzyl-2-hydroxy-5-nitrobenzamide can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding quinones.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as in the presence of a .
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like or .
Reduction: Reagents such as with or .
Substitution: Reagents like or .
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-benzyl-2-hydroxy-5-nitrobenzamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-2-hydroxy-5-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
- 2-hydroxy-5-nitrobenzaldehyde
- 2-hydroxy-5-nitrobenzoic acid
- N-benzyl-2-nitrobenzamide
Comparison:
- 2-hydroxy-5-nitrobenzaldehyde and 2-hydroxy-5-nitrobenzoic acid share similar structural features but differ in their functional groups, leading to different reactivity and applications.
- N-benzyl-2-nitrobenzamide is structurally similar but lacks the hydroxyl group, which affects its chemical properties and potential applications.
N-benzyl-2-hydroxy-5-nitrobenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
N-benzyl-2-hydroxy-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c17-13-7-6-11(16(19)20)8-12(13)14(18)15-9-10-4-2-1-3-5-10/h1-8,17H,9H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRHRPYVJWBDJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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